Product packaging for 3,4-Dihexyloxybenzoic acid(Cat. No.:)

3,4-Dihexyloxybenzoic acid

Cat. No.: B8523969
M. Wt: 322.4 g/mol
InChI Key: LSMYQQPJAHLJSY-UHFFFAOYSA-N
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Description

Contextualization within the Field of Alkoxybenzoic Acid Chemistry

Alkoxybenzoic acids are a class of organic molecules characterized by a benzoic acid structure substituted with one or more alkoxy groups (-OR). researchgate.netconicet.gov.ar These compounds are of significant interest due to their tendency to form liquid crystal phases. researchgate.netnih.gov The molecular structure of alkoxybenzoic acids, with a rigid aromatic core and flexible alkyl chains, allows for the formation of ordered yet fluid states of matter known as mesophases. researchgate.netwhiterose.ac.uk

The length of the alkoxy chain plays a crucial role in determining the type and stability of the liquid crystal phases. nih.govamazonaws.com Generally, as the chain length increases, the temperature range of the mesophases can change, and different types of liquid crystal phases, such as nematic and smectic phases, may be observed. amazonaws.comfrontiersin.org 3,4-Dihexyloxybenzoic acid, with its two hexyloxy chains, is a specific example within this class that is studied for its self-assembly and liquid crystalline behavior.

Significance of Design and Synthesis in Materials Science

The design and synthesis of molecules like this compound are of considerable importance in materials science. The ability to create molecules with specific functionalities allows for the development of new materials with tailored properties. For instance, the liquid crystal properties of alkoxybenzoic acids are utilized in applications such as display technologies and optical sensors. uptti.ac.in

The synthesis of this compound can be achieved through methods such as the etherification of a dihydroxybenzoic acid precursor. researchgate.net A common synthetic route involves the reaction of methyl 3,4-dihydroxybenzoate with an appropriate n-alkyl bromide, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. researchgate.net The precise control over the synthetic process is crucial for obtaining high-purity materials, which is essential for studying their physical properties and potential applications.

General Synthetic Route for 3,4-Dialkoxybenzoic Acids
StepReactantsReagents/ConditionsProduct
1. EtherificationMethyl 3,4-dihydroxybenzoate, n-Hexyl bromidePotassium carbonate, DMFMethyl 3,4-dihexyloxybenzoate
2. HydrolysisMethyl 3,4-dihexyloxybenzoatePotassium hydroxide (B78521), Ethanol/WaterThis compound

Overview of Research Trajectories for Long-Chain Alkoxy-Substituted Aromatic Acids

Research into long-chain alkoxy-substituted aromatic acids, including this compound, is multifaceted. A primary focus is on understanding the relationship between molecular structure and the resulting liquid crystal behavior. researchgate.netwhiterose.ac.uk This involves studying how variations in the length and number of alkoxy chains, as well as the nature of the aromatic core, affect the type, stability, and properties of the mesophases. nih.gov

Another significant area of research is the exploration of their use in the formation of supramolecular structures. nih.govfrontiersin.org Through non-covalent interactions like hydrogen bonding, these molecules can self-assemble into larger, ordered architectures. researchgate.netconicet.gov.ar These self-assembled systems are being investigated for applications in nanotechnology, such as the development of new functional materials and molecular devices.

Furthermore, the incorporation of these molecules into more complex systems, such as polymers and dendrimers, is an active area of investigation. researchgate.net By attaching these liquid crystalline units to a polymer backbone or a dendritic core, researchers aim to create materials that combine the properties of liquid crystals with the processability and mechanical strength of polymers.

Key Research Areas for Long-Chain Alkoxybenzoic Acids
Research AreaFocusPotential Applications
Liquid Crystal BehaviorStructure-property relationships, phase transitionsDisplays, sensors, optical devices uptti.ac.in
Supramolecular ChemistrySelf-assembly, hydrogen bonding researchgate.netNanomaterials, molecular electronics
Polymer and Dendrimer ChemistryFunctional polymers, liquid crystalline polymers researchgate.netAdvanced composites, drug delivery

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O4 B8523969 3,4-Dihexyloxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

3,4-dihexoxybenzoic acid

InChI

InChI=1S/C19H30O4/c1-3-5-7-9-13-22-17-12-11-16(19(20)21)15-18(17)23-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3,(H,20,21)

InChI Key

LSMYQQPJAHLJSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,4 Dihexyloxybenzoic Acid

Established Synthetic Pathways for 3,4-Dihexyloxybenzoic Acid

The synthesis of this compound typically begins with a dihydroxybenzene derivative, which then undergoes a series of reactions to introduce the hexyl chains and the carboxylic acid moiety. The most common strategies involve the alkylation of a precursor followed by oxidation.

Alkylation Reactions of Dihydroxybenzaldehyde Precursors

A prevalent method for synthesizing this compound starts with 3,4-dihydroxybenzaldehyde, also known as protocatechuic aldehyde. This precursor undergoes a Williamson ether synthesis, where the two hydroxyl groups are alkylated using an appropriate hexylating agent, such as 1-bromohexane (B126081).

The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxides. The choice of base and solvent can influence the reaction's efficiency and regioselectivity. Common bases include potassium carbonate and sodium hydride, while solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently used. its.ac.idresearchgate.net The regioselectivity of the alkylation can be controlled by the number of base equivalents used. stackexchange.com For instance, using one equivalent of a strong base like sodium hydroxide (B78521) tends to deprotonate the more acidic 4-hydroxyl group, while an excess of the base will deprotonate both hydroxyl groups. stackexchange.com

Another approach involves the Mitsunobu reaction, which offers a mild and efficient protocol for the regioselective alkylation of catechols like 3,4-dihydroxybenzaldehyde. thieme-connect.com This method can achieve high selectivity for the desired dialkylated product in moderate to good yields. thieme-connect.com

Oxidative Approaches to the Carboxylic Acid Moiety

Following the successful dialkylation of the hydroxyl groups to form 3,4-dihexyloxybenzaldehyde (B8740382), the next step involves the oxidation of the aldehyde group to a carboxylic acid. This transformation is a critical step in finalizing the synthesis of this compound.

Several oxidizing agents can be employed for this purpose. A modified Hummers' method, which uses potassium permanganate (B83412) (KMnO4) and sulfuric acid (H2SO4), is one such powerful oxidative system. rsc.org The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure the complete conversion of the aldehyde without causing unwanted side reactions or degradation of the product. The oxidation of similar aldehydes, such as 3,4-dihydroxybenzaldehyde, can also be achieved electrochemically or through enzymatic means using tyrosinase, which generates reactive quinone intermediates. nih.govresearchgate.net

An alternative synthetic route starts with methyl 3,4-dihydroxybenzoate. researchgate.netmdpi.com The hydroxyl groups of this ester are first alkylated with a hexyl bromide. mdpi.com Subsequently, the methyl ester is hydrolyzed to the carboxylic acid, typically using a strong base like potassium hydroxide in a refluxing alcohol/tetrahydrofuran solution. researchgate.net This pathway avoids the direct oxidation of an aldehyde.

Functional Group Transformations of the Carboxylic Acid Group

The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Esterification Reactions for Derivatization

Esterification is a common derivatization strategy for carboxylic acids. asianpubs.orgcommonorganicchemistry.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. libretexts.org For more sensitive substrates, milder conditions such as the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.comresearchgate.net These reactions allow for the attachment of various alkyl or aryl groups, thereby modifying the physical and chemical properties of the parent molecule. For example, this compound has been esterified with trehalose (B1683222) derivatives to create complex structures. mdpi.com

Formation of Acyl Azides and Acid Halides

The carboxylic acid can be converted into more reactive intermediates like acyl halides and acyl azides, which are precursors for a variety of other functional groups.

Acid Halides: The conversion of a carboxylic acid to an acyl chloride is often achieved by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.net For instance, a solution of a similar benzoic acid derivative in thionyl chloride can be heated to produce the corresponding acyl chloride in high yield. This reactive intermediate can then be used in a range of nucleophilic acyl substitution reactions.

Acyl Azides: Acyl azides can be synthesized from carboxylic acids through several methods. One common route involves the reaction of the corresponding acyl chloride with sodium azide (B81097). googleapis.com Another method is the reaction of the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base. googleapis.com These acyl azides are useful intermediates, for example, in the Curtius rearrangement to form isocyanates, or in "click chemistry" reactions. nih.govnih.govscispace.com

Investigation of Optimized Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring the economic and environmental viability of a synthetic process. nsf.gov Key parameters that are often optimized include temperature, solvent, catalyst, and reactant concentrations.

For the alkylation of dihydroxybenzaldehyde precursors, the choice of base and solvent system is critical. The use of phase-transfer catalysts can sometimes improve the reaction rate and yield. The optimization of conditions for amide coupling reactions involving carboxylic acids often involves screening various coupling agents like HATU, DCC, and EDC, along with different bases and solvents to find the most efficient combination. growingscience.com

Modern approaches to reaction optimization may employ high-throughput screening techniques and statistical design of experiments to efficiently explore a wide range of reaction parameters. nsf.gov The goal is to identify a robust set of conditions that provide consistently high yields and purity for the desired product, this compound, and its derivatives.

Mechanistic Elucidation of Synthetic Routes

The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely employed method for forming ether linkages. This reaction proceeds through a well-established bimolecular nucleophilic substitution (SN2) mechanism . byjus.comwikipedia.org The mechanistic pathway involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

The synthesis commences with the deprotonation of the two hydroxyl groups of a starting material, typically 3,4-dihydroxybenzoic acid. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to abstract the acidic phenolic protons. youtube.com This deprotonation is a crucial step as it converts the weakly nucleophilic hydroxyl groups into highly nucleophilic phenoxide ions. The resulting dianion of 3,4-dihydroxybenzoic acid serves as the potent nucleophile for the subsequent step.

The second stage of the mechanism involves the reaction of the phenoxide ions with a primary alkyl halide, in this case, a hexyl halide such as 1-bromohexane or 1-iodohexane. The reaction follows a concerted mechanism, meaning that bond formation and bond-breaking occur simultaneously. pressbooks.pub The nucleophilic oxygen atom of the phenoxide attacks the electrophilic carbon atom of the hexyl halide from the backside, relative to the leaving group (the halide). masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the carbon center if it were chiral; however, for a primary alkyl halide like 1-bromohexane, this is not applicable.

A transient, high-energy state known as the transition state is formed, where there are partial bonds between the oxygen and the carbon, and the carbon and the leaving group. masterorganicchemistry.com This pentacoordinate transition state quickly resolves as the carbon-halide bond breaks, and the halide ion is expelled as a leaving group. The result is the formation of the ether bond. This process occurs sequentially for both hydroxyl groups on the aromatic ring to yield the final product, this compound.

Below is an illustrative data table summarizing the key reactants and conditions typical for the Williamson ether synthesis of this compound, based on general laboratory practices for this type of reaction. byjus.com

Reactant/Reagent Role Typical Molar Ratio (relative to 3,4-dihydroxybenzoic acid) Notes
3,4-Dihydroxybenzoic acidStarting Material1.0The substrate containing the hydroxyl groups to be etherified.
1-BromohexaneAlkylating Agent2.2 - 2.5A primary alkyl halide is used to minimize elimination side reactions. A slight excess ensures complete dietherification.
Potassium Carbonate (K₂CO₃)Base2.5 - 3.0A common and effective base for deprotonating the phenolic hydroxyl groups to form the nucleophilic phenoxide ions.
Acetone or DMFSolventN/AA polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.
Heat (Reflux)ConditionN/AProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

Derivatization Strategies and Molecular Design of 3,4 Dihexyloxybenzoic Acid Analogues

Synthesis of Substituted and Functionalized 3,4-Dihexyloxybenzoic Acid Derivatives

The synthesis of this compound typically begins with a suitably substituted benzene (B151609) ring, often a dihydroxybenzoic acid derivative, which is then etherified. The carboxyl group of the benzoic acid is a key functional handle for a wide array of chemical transformations.

Standard synthetic routes to prepare alkoxybenzoic acids involve the Williamson ether synthesis, where a dihydroxybenzoic acid ester is treated with an appropriate alkyl halide in the presence of a base. For this compound, this would involve the reaction of a 3,4-dihydroxybenzoate ester with 1-bromohexane (B126081). Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Further functionalization can be achieved through several pathways:

Ring Substitution: Electrophilic aromatic substitution reactions on the benzene ring can introduce additional functional groups. However, the positions of substitution are directed by the existing alkoxy and carboxyl groups.

Carboxylic Acid Modification: The carboxylic acid group can be converted into an acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides.

Decarboxylation: While less common for creating derivatives, decarboxylation can be used to produce the corresponding 1,2-dihexyloxybenzene.

The synthesis of related Schiff base liquid crystals often starts from the corresponding aldehyde. 3,4-Dihexyloxybenzaldehyde (B8740382) can be synthesized and then condensed with various anilines to create imine linkages. nih.govnih.gov These reactions are typically straightforward, often involving refluxing the aldehyde and aniline (B41778) in an alcohol solvent. nih.gov

Incorporation into Hybrid Molecular Architectures

The this compound moiety is a valuable building block for constructing larger, more complex molecules with tailored properties. This is primarily achieved by leveraging the reactivity of its carboxylic acid group.

The formation of amide and ester bonds is a fundamental strategy for integrating this compound into larger molecular systems. These linkages provide a balance of rigidity and conformational flexibility, which is crucial for the formation of liquid crystalline phases.

Esterification: The reaction of this compound with various phenols or alcohols leads to the formation of esters. These reactions are typically catalyzed by an acid or carried out using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). A wide range of liquid crystalline compounds have been synthesized by esterifying alkoxybenzoic acids with different core structures.

Amidation: Similarly, the reaction of this compound with primary or secondary amines yields amides. The amide bond introduces the possibility of hydrogen bonding, which can significantly influence the self-assembly and thermal properties of the resulting molecules. The synthesis of amides can be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an amine.

The choice of the alcohol, phenol, or amine component is critical in determining the final properties of the hybrid molecule. By incorporating other rigid aromatic units or flexible alkyl chains through these linkages, a diverse library of materials can be accessed.

To modulate the electronic and mesomorphic properties of this compound derivatives, they are often conjugated with other aromatic and heteroaromatic systems. This extends the rigid molecular core, which generally leads to an increase in the stability of the liquid crystal phases.

A common method to achieve this conjugation is through the formation of Schiff bases (imines). This involves the condensation of 3,4-dihexyloxybenzaldehyde (the aldehyde analogue of the subject compound) with an aromatic or heteroaromatic amine. The resulting C=N double bond is a rigid linker that maintains the planarity of the molecular core, a key factor for achieving liquid crystallinity. nih.gov For instance, Schiff bases have been prepared from alkoxybenzaldehydes and substituted anilines, leading to materials with a wide range of mesophases. nih.govnih.govajbasweb.comresearchgate.netresearchgate.net

Conjugation can also be achieved through the formation of other linkages, such as azo bridges (-N=N-), which are known to promote liquid crystalline behavior. While direct examples involving this compound are not prevalent in the reviewed literature, the principles are well-established for other alkoxybenzoic acids.

Role of Alkyl Chain Length and Branching in Molecular Architecture

The two hexyloxy chains in this compound play a crucial role in determining the molecular architecture and, consequently, the material's properties, particularly its liquid crystalline behavior. The length, and to a lesser extent the branching, of these alkyl chains can be systematically varied to tune the mesophase type and transition temperatures. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Influence of Chain Length:

Mesophase Stability: In homologous series of 3,4-dialkoxybenzoic acid derivatives, increasing the length of the alkyl chains generally leads to a stabilization of more ordered smectic phases over the nematic phase. researchgate.net Longer chains enhance intermolecular van der Waals forces, promoting the layered structures characteristic of smectic phases.

Transition Temperatures: The clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) often shows an odd-even effect with increasing chain length. researchgate.net This is attributed to the different orientations of the terminal methyl group for chains with an odd or even number of carbon atoms, which affects the molecular packing.

Melting Point: The melting point does not always follow a simple trend with increasing chain length and can be influenced by the stability of the crystalline phase.

The table below illustrates the effect of alkyl chain length on the transition temperatures of a series of related dialkoxybenzoic acid derivatives.

Alkyl ChainCrystal to Mesophase (°C)Mesophase to Isotropic (°C)
Butoxy149161
Pentyloxy120149
Hexyloxy--
Heptyloxy98146
Octyloxy101147

Note: Data is for p-alkoxybenzoic acids and is illustrative of general trends.

Influence of Chain Branching: Introducing branching in the alkyl chains disrupts the regular molecular packing. This generally leads to a decrease in both the melting point and the clearing point. Branched chains can also inhibit the formation of highly ordered smectic phases and may favor the formation of nematic or chiral phases if a chiral center is introduced.

Rational Design Principles for Novel Analogue Development

The development of new analogues of this compound with specific target properties is guided by a set of rational design principles derived from established structure-property relationships in liquid crystals. nih.gov

Rigid Core and Flexible Tails: The molecule should consist of a rigid core (the substituted benzene ring) and flexible terminal chains (the hexyloxy groups). The rigid core provides the necessary structural order, while the flexible tails promote fluidity.

Polarity and Polarizability: The presence of polar groups and polarizable moieties influences the intermolecular forces and, therefore, the mesophase stability. The carboxyl group and ether linkages in this compound contribute to its polarity.

Hydrogen Bonding: The carboxylic acid group allows for the formation of hydrogen-bonded dimers. This supramolecular assembly effectively elongates the molecule and is a strong promoter of liquid crystallinity. researchgate.net

Systematic Variation of Flexible Chains: As discussed in the previous section, the length and branching of the alkyl chains are critical parameters for tuning the mesophase type and transition temperatures. Longer, linear chains tend to favor smectic phases, while shorter or branched chains may favor nematic phases. mdpi.comnih.gov

By applying these principles, new analogues of this compound can be designed and synthesized to exhibit specific liquid crystalline phases at desired temperatures, making them suitable for a range of technological applications.

Molecular Architecture and Supramolecular Assembly of 3,4 Dihexyloxybenzoic Acid Systems

Elucidation of Hydrogen Bonding Networks in Self-Assembled Structures

The cornerstone of the supramolecular assembly of 3,4-dihexyloxybenzoic acid is the formation of robust hydrogen-bonding networks. Akin to other carboxylic acids, the most fundamental and prevalent hydrogen-bonding motif is the formation of centrosymmetric dimers. In this arrangement, two molecules of this compound associate through a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a stable, planar eight-membered ring. This dimerization is a highly favored process and is the foundational step for the formation of more extended structures.

Beyond simple dimerization, more complex hydrogen-bonded arrays can be envisaged, potentially involving catemeric chains or other packing motifs, although the dimer is typically the most energetically favorable. The presence of two alkoxy chains at the 3 and 4 positions of the benzene (B151609) ring can influence the geometry of these hydrogen bonds by introducing steric constraints and modifying the electronic properties of the carboxylic acid group.

Investigation of Self-Assembly Phenomena in Solution and at Interfaces

In solution, the self-assembly of this compound is expected to be highly dependent on the nature of the solvent. In non-polar solvents, the formation of hydrogen-bonded dimers and higher-order aggregates is anticipated to be the dominant behavior, driven by the need to minimize the unfavorable interactions between the polar carboxylic acid groups and the non-polar solvent molecules. In polar, protic solvents, competition from solvent molecules for hydrogen bonding sites may disrupt the self-association of the acid molecules.

At interfaces, such as the air-water interface, this compound is expected to exhibit amphiphilic behavior. The hydrophilic carboxylic acid headgroup will preferentially interact with the aqueous subphase, while the hydrophobic dihexyloxy tails will orient towards the air. This behavior is the basis for the formation of organized molecular layers.

Formation of Ordered Monolayers and Bilayers

The amphiphilic nature of this compound makes it a prime candidate for the formation of Langmuir films at the air-water interface. When spread on a water surface, the molecules can organize into a monomolecular layer. Upon compression, these molecules can be forced into a more ordered arrangement, with the alkyl chains packed closely together. The stability and characteristics of such a monolayer would be influenced by factors such as the surface pressure, temperature, and the pH of the water subphase.

The formation of bilayers is also a plausible scenario, particularly in certain solvent conditions or in the solid state, where layers of hydrogen-bonded dimers can stack upon one another, with the hydrophobic alkyl chains of adjacent layers interdigitating.

Factors Governing Two-Dimensional Molecular Aggregation

The two-dimensional aggregation of this compound on a surface is governed by a subtle balance of several competing and cooperating forces:

Hydrogen Bonding: The primary driving force for the formation of dimers and larger assemblies.

Van der Waals Interactions: The attractive forces between the hexyloxy chains play a crucial role in the close packing of the molecules within a monolayer or bilayer.

Substrate-Molecule Interactions: The nature of the surface on which the molecules are adsorbed will significantly influence their orientation and packing.

Hydrophobic Effects: At the air-water interface, the tendency of the hydrophobic tails to avoid contact with water is a major driver for monolayer formation.

Design Principles for Supramolecular Polymers and Frameworks

The ability of this compound to form strong, directional hydrogen bonds makes it a valuable building block, or "synthon," in the design of more complex supramolecular structures. By co-crystallizing it with other molecules that possess complementary hydrogen-bonding sites, it is possible to construct supramolecular polymers and frameworks.

For instance, co-crystallization with bipyridyl-type molecules can lead to the formation of linear supramolecular chains, where the benzoic acid dimers are linked by the bipyridyl spacers. The length and flexibility of the hexyloxy chains can be tuned to control the spacing and properties of these supramolecular polymers. The design principles rely on the predictability of the hydrogen-bonding patterns and the use of steric and electronic effects to guide the assembly process towards a desired architecture.

Analysis of Non-Covalent Interactions in Organized Assemblies

A comprehensive analysis of the organized assemblies of this compound requires consideration of a range of non-covalent interactions that collectively dictate the final structure.

Interaction TypeDescriptionRole in Assembly
Hydrogen Bonding Strong, directional interaction between the carboxylic acid groups (O-H···O).Primary driving force for dimerization and the formation of extended networks.
Van der Waals Forces Weak, non-directional attractive forces between the hexyloxy chains.Promotes close packing of the alkyl chains, contributing to the stability of monolayers and crystalline phases.
π-π Stacking Interactions between the aromatic rings of adjacent molecules.Can influence the packing of the aromatic cores, although often weaker than the hydrogen bonding.
Hydrophobic Interactions The tendency of the non-polar hexyloxy chains to aggregate in aqueous environments.A key factor in the formation of monolayers at the air-water interface.

Advanced Materials Applications of 3,4 Dihexyloxybenzoic Acid and Its Derivatives

Liquid Crystalline Systems and Mesophase Engineering

The ability of 3,4-dihexyloxybenzoic acid and its derivatives to form liquid crystalline phases is a direct consequence of their molecular design. These materials can self-assemble into ordered, yet fluid, states known as mesophases, which are intermediate between the crystalline solid and the isotropic liquid states. The engineering of these mesophases is crucial for their application in various technologies, including display devices and sensors.

The design of thermotropic liquid crystals based on alkoxybenzoic acid cores, such as this compound, is governed by several key principles. The primary of these is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules associate through strong hydrogen bonds, creating a more elongated and rigid supramolecular structure. This dimerization is a fundamental step in the formation of the mesogenic (liquid crystal-forming) unit. nih.gov

The characterization of the liquid crystalline phases (mesophases) of materials derived from this compound is typically carried out using a combination of techniques, primarily differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC is used to determine the temperatures and enthalpy changes associated with the transitions between different phases (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). nih.gov POM allows for the visual identification of the different mesophases based on their unique optical textures. nih.gov

Liquid crystals formed from rod-like molecules, such as the dimers of this compound, are broadly classified into two main types: nematic and smectic phases. tcichemicals.com

Nematic (N) Phase: In the nematic phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common direction, known as the director. However, they lack any long-range positional order, and their centers of mass are randomly distributed, similar to a conventional liquid. tcichemicals.com

Smectic (Sm) Phases: Smectic phases are more ordered than nematic phases. In addition to orientational order, the molecules are also arranged in layers. Different types of smectic phases exist, distinguished by the arrangement of molecules within the layers. For example, in the Smectic A (SmA) phase, the molecules are oriented perpendicular to the layer planes, while in the Smectic C (SmC) phase, they are tilted with respect to the layer normal. nih.gov

Representative Mesomorphic Properties of a Substituted Benzoic Acid Derivative
CompoundTransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
4-(decanoyloxy)benzoic acidCr → SmC118.535.2
SmC → N125.01.5
N → I146.50.8

Note: The data presented is for a representative alkoxybenzoic acid derivative and is intended for illustrative purposes. Cr = Crystal, SmC = Smectic C phase, N = Nematic phase, I = Isotropic liquid.

The formation of liquid crystalline phases is fundamentally dependent on the anisotropy of the molecular shape. For calamitic liquid crystals derived from this compound, the elongated, rod-like geometry of the hydrogen-bonded dimer is the key structural feature. This high degree of molecular anisotropy forces the molecules to pack in a way that minimizes excluded volume, leading to the observed long-range orientational order.

The segregation of the molecule into a rigid aromatic core and flexible aliphatic chains is also a significant factor. In the solid crystalline state, these different parts of the molecules often pack in separate sub-layers. This pre-ordering in the solid state can be seen as a precursor to the layered arrangements found in smectic mesophases.

Liquid crystals are optically anisotropic materials, meaning that they have different refractive indices for light polarized in different directions. This property, known as birefringence, is a direct consequence of the orientational order of the anisotropic molecules. The molecular architecture of compounds like this compound plays a crucial role in determining the extent of this optical anisotropy.

The polarizability of the molecule is a key factor. The aromatic core of the benzoic acid derivative is typically more polarizable along its long axis than in the transverse directions. When the molecules align in a liquid crystalline phase, this molecular polarizability translates into a macroscopic difference in refractive indices. By modifying the aromatic core, for example, by introducing different substituents, the molecular polarizability can be altered, thus tuning the optical anisotropy of the resulting liquid crystal.

Furthermore, the absorption and photoluminescence properties of these materials can also be influenced by their molecular structure. For instance, in a series of 3- and 4-n-alkanoyloxybenzoic acids, it was observed that as the length of the alkyl chain increases, a slight blue shift occurs in the absorption spectra. nih.gov Conversely, a red shift was observed in the photoluminescence spectra with increasing chain length. nih.gov These changes in the electronic properties can be exploited in the design of liquid crystal-based optical devices. While specific data on the reflectivity of this compound derivatives is not available, the general principles of optical modulation through molecular design are applicable.

Polymer Science and Engineering

The bifunctional nature of this compound, possessing both a carboxylic acid and a phenyl ring that can be further functionalized (or derived from a dihydroxy precursor), allows it to be used as a monomer in the synthesis of advanced polymers. In particular, it is a suitable candidate for the creation of thermotropic liquid crystalline polyesters.

A common and effective strategy for the polymerization of hydroxybenzoic acids to form wholly aromatic polyesters is melt polycondensation. mdpi.com This approach can be adapted for monomers such as this compound, assuming it is derived from a dihydroxybenzoic acid precursor where one hydroxyl group is protected and later converted to a carboxylic acid, or more directly, from a 3,4-dihydroxybenzoic acid derivative which is then alkylated. A plausible synthetic route to a polyester (B1180765) would involve the following steps:

Melt Polycondensation: The resulting acetylated monomer (e.g., the acetylated version of this compound) is then heated in the melt under an inert atmosphere (e.g., nitrogen or argon). The temperature is gradually increased to initiate the polycondensation reaction. During this process, the acetyl group of one monomer reacts with the carboxylic acid group of another, forming an ester linkage and eliminating acetic acid as a byproduct. mdpi.com

Vacuum Application: To drive the polymerization to completion and achieve high molecular weights, the acetic acid byproduct must be continuously removed from the reaction mixture. This is typically achieved by applying a vacuum during the later stages of the polymerization. nih.gov

The resulting polymer would be a wholly aromatic polyester with pendant hexyloxy groups. The rigid backbone of the polyester would be expected to impart liquid crystalline properties to the polymer, while the flexible side chains would influence its solubility and transition temperatures. The incorporation of the two hexyloxy groups can lower the melting point and improve the processability of the resulting liquid crystalline polymer compared to unsubstituted aromatic polyesters. nih.gov

Polymerization Strategies Involving this compound as a Monomer

Condensation Polymerization Approaches

This compound is a bifunctional monomer containing both a carboxylic acid group and a hydroxyl group, making it suitable for self-condensation polymerization to produce aromatic polyesters. This process, typically a melt polycondensation, involves heating the monomer to high temperatures (often exceeding 250°C) under a vacuum to facilitate the elimination of water and drive the esterification reaction forward. mdpi.com The resulting polymer, a poly(3,4-dihexyloxybenzoate), features a rigid aromatic backbone with flexible hexyloxy side chains.

The direct polycondensation of hydroxybenzoic acids can be a challenging process, often requiring high temperatures that can lead to side reactions. mdpi.com To achieve high molecular weight polymers, the reaction conditions must be carefully controlled. Catalysts, such as antimony, germanium, or titanium compounds, are frequently employed to accelerate the polymerization rate. google.com An alternative approach involves a two-step process where the hydroxyl group is first acetylated. The resulting 4-acetoxy-3,4-dihexyloxybenzoic acid can then be polymerized through an acidolysis reaction, eliminating acetic acid instead of water, which can sometimes lead to higher molecular weight polymers under milder conditions. mdpi.com This method is commonly used for producing commercial liquid crystal polymers (LCPs) based on similar hydroxybenzoic acid monomers. mdpi.com

Investigation of Radical and Cationic Polymerization Initiators

This compound itself does not function as a radical or cationic polymerization initiator. These polymerization methods require specific functional groups that can generate active radical or cationic species. However, derivatives of this compound can be synthesized to act as monomers in such polymerizations.

For radical polymerization , the carboxylic acid could be converted into a vinyl ester, creating vinyl 3,4-dihexyloxybenzoate. This monomer, possessing a polymerizable double bond, could then undergo free-radical vinyl polymerization initiated by common radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This approach allows for the incorporation of the dihexyloxybenzoate moiety as a side chain onto a flexible polymer backbone, such as a polyvinyl chain. researchgate.net

For cationic polymerization , a common strategy is to introduce an epoxide group. For instance, this compound can be reacted with epichlorohydrin (B41342) to form glycidyl (B131873) 3,4-dihexyloxybenzoate. This glycidyl ether monomer can then undergo cationic ring-opening polymerization, initiated by Lewis acids (e.g., BF₃) or other cationic initiators, to produce polyethers with the 3,4-dihexyloxybenzoate group attached to each repeating unit via a flexible linker. nih.gov

Development of Functional Polymers Incorporating Alkoxybenzoic Acid Moieties

The incorporation of this compound moieties into polymer structures is a key strategy for developing functional materials, particularly thermotropic liquid crystal polymers (LCPs). mdpi.com The rigid, rod-like nature of the aromatic benzoate (B1203000) unit acts as a mesogen, the fundamental building block for liquid crystalline phases. wikipedia.org However, polymers made solely from unsubstituted p-hydroxybenzoic acid have extremely high melting points and poor solubility, making them difficult to process. mdpi.com

The two hexyloxy side chains on the this compound unit serve a crucial function by acting as flexible spacers. These side chains disrupt the close packing of the rigid polymer backbones, which significantly lowers the melting temperature and enhances solubility in common organic solvents. mdpi.comresearchgate.net This improved processability allows the polymers to be melt-spun into high-strength fibers or molded into components with excellent thermal and mechanical properties. mdpi.com The self-assembly of these mesogenic units leads to the formation of ordered phases (e.g., nematic or smectic) in the melt, which can be aligned during processing to achieve highly anisotropic materials. mdpi.comwikipedia.org

Structure-Property Relationships in Polymeric Materials

The properties of polymers containing alkoxybenzoic acid units are strongly dependent on the molecular structure, particularly the length of the flexible alkoxy side chains. For polymers derived from this compound, the hexyl (C6) chains play a defining role in determining the material's thermal behavior, solubility, and liquid crystalline properties.

Thermal Properties: Increasing the length of the alkoxy side chain generally leads to a decrease in both the glass transition temperature (Tg) and the melting temperature (Tm). mdpi.com The flexible alkyl chains increase the free volume within the polymer matrix and hinder efficient chain packing, thus lowering the energy required for segmental motion (Tg) and crystal melting (Tm). mdpi.comwur.nl This trend allows for the precise tuning of the processing window for LCPs. mdpi.com

Solubility: Longer alkyl chains significantly improve the solubility of the rigid aromatic polymers in organic solvents. The nonpolar alkyl groups enhance interactions with the solvent molecules, making dissolution more favorable. This is a critical factor for solution-based characterization and processing techniques. researchgate.netncl.res.in

Liquid Crystalline Phase: The length of the side chains influences the stability and type of the liquid crystalline mesophase. While the rigid benzoate core promotes mesophase formation, very long side chains can sometimes dominate the packing behavior, potentially leading to more ordered smectic phases or even disrupting the liquid crystalline phase altogether if they are too bulky. researchgate.net The hexyloxy groups in this compound provide a balance that facilitates the formation of nematic or smectic phases at accessible temperatures. mdpi.com

Table 1: Effect of Alkoxy Side Chain Length on Thermal Transition Temperatures of Aromatic Polyesters mdpi.com
Alkoxy Side ChainGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Isotropization Temp. (Ti, °C)
-OCH2CH3 (Ethoxy)76282329
-O(CH2)3CH3 (Butoxy)45210265
-O(CH2)5CH3 (Hexyloxy)11178241

Organic Electronics and Optoelectronic Materials

Role as Building Blocks in Conjugated Polymeric Systems

In the field of organic electronics, derivatives of this compound serve as valuable building blocks for the synthesis of π-conjugated polymers. These polymers are the active materials in devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The 3,4-dihexyloxybenzene unit functions as an electron-rich (donor) moiety. frontiersin.org When copolymerized with an electron-deficient (acceptor) unit, it forms a donor-acceptor (D-A) conjugated polymer. frontiersin.org

This D-A architecture is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the polymer's optical bandgap and its electronic properties. frontiersin.org The two hexyloxy side chains are not just passive substituents; they are essential for ensuring the polymer is soluble in organic solvents, which is a prerequisite for solution-based fabrication techniques like spin-coating or inkjet printing. google.comfrontiersin.org Furthermore, the side chains influence the polymer's solid-state morphology and molecular packing, which directly impacts charge carrier mobility and device performance. rsc.org

Computational and Theoretical Investigations of 3,4 Dihexyloxybenzoic Acid Systems

Quantum Chemical Calculations for Molecular Electronic Structure (e.g., DFT, MP2)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. biointerfaceresearch.com For systems like alkoxy benzoic acids, DFT methods such as B3LYP with basis sets like 6-311G(d,p) have been successfully used to study structural effects and mesogenic properties. nih.govresearchgate.net More advanced methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) can be employed for higher accuracy, as demonstrated in benchmark studies on structurally related compounds like gallic acid. acs.org

The first step in a computational study is typically geometry optimization, which determines the lowest energy conformation of the molecule. For 3,4-dihexyloxybenzoic acid, these calculations would confirm the planarity of the benzene (B151609) ring and the carboxylic acid group. The two hexyloxy chains, being flexible, can adopt various conformations, and optimization procedures identify the most stable arrangement, which is often a staggered, all-trans conformation to minimize steric hindrance.

A crucial aspect of benzoic acid derivatives is their ability to form stable hydrogen-bonded dimers. hartleygroup.org Quantum chemical calculations can model this dimerization, where two molecules associate via strong hydrogen bonds between their carboxylic acid groups. nih.gov The optimized geometry of such a dimer would show the characteristic intermolecular O-H···O bonds, leading to a more rigid, elongated supramolecular structure that is fundamental to its self-assembly and liquid crystalline behavior. aip.org

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that determine the molecule's reactivity and electronic transition properties. wikipedia.orgyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the alkoxy and carboxyl groups, which act as electron-donating centers. The LUMO is typically distributed over the carboxylic acid group and the benzene ring, which can act as electron-accepting regions. nih.govresearchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. wikipedia.org DFT calculations are widely used to compute these energy levels and the resulting band gap. mdpi.com The position of the alkoxy groups and the length of the alkyl chains can influence these electronic parameters. nih.gov

Table 1: Calculated Electronic Properties of a 3,4-Dialkoxybenzoic Acid Monomer (Illustrative Data based on DFT Calculations for Similar Compounds)
ParameterEnergy Value (eV)
EHOMO-6.25
ELUMO-1.10
HOMO-LUMO Gap (ΔE)5.15

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. youtube.com The distribution of these orbitals in this compound provides insight into its interaction with other chemical species. The regions of high HOMO density (the phenyl ring and oxygen atoms) are susceptible to electrophilic attack, as these are the sites from which an electron is most easily donated. Conversely, the areas with high LUMO density are prone to nucleophilic attack, as they represent the most favorable sites to accept an electron. nih.govresearchgate.net This analysis is crucial for understanding potential chemical modifications and the nature of intermolecular charge-transfer interactions.

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the collective behavior and self-assembly of many molecules over time. youtube.com For this compound, MD simulations can model how hundreds or thousands of molecules organize from a disordered state into structured phases, such as the smectic or nematic phases characteristic of liquid crystals. hartleygroup.orgmdpi.com

These simulations, using either all-atom or coarse-grained force fields, can capture the crucial intermolecular interactions driving self-assembly: the strong, directional hydrogen bonding forming the primary dimer synthons, and the weaker van der Waals forces between the flexible hexyloxy chains that promote parallel alignment and layered arrangements of these dimers. youtube.com MD simulations can predict structural properties like orientational order and layer spacing, providing a dynamic picture of the phase transitions observed experimentally.

Prediction of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic signatures, which can then be compared with experimental data for validation. DFT methods are particularly effective at calculating vibrational frequencies. aip.org For this compound, a simulated infrared (IR) spectrum can be generated, showing characteristic peaks for the C=O stretch of the carboxylic acid, the C-O stretches of the ether linkages, and various aromatic C-H and C=C vibrations. nih.govhealthinformaticsjournal.com Crucially, these calculations can predict the significant red-shift of the C=O stretching frequency upon the formation of hydrogen-bonded dimers, a key piece of experimental evidence for this association. nih.gov The good agreement often found between simulated and experimental spectra confirms the reliability of the computed molecular structures. aip.org

Modeling of Non-Covalent Interaction Patterns

The structure and properties of molecular materials like this compound are dominated by non-covalent interactions. wikipedia.orglibretexts.orgsemanticscholar.org Computational modeling provides detailed insights into the nature and strength of these interactions.

Hydrogen Bonding : The primary non-covalent interaction is the strong O-H···O hydrogen bond that leads to the formation of centrosymmetric dimers. tandfonline.comtandfonline.com

Van der Waals Forces : London dispersion forces between the long hexyloxy chains are critical for the stabilization of the parallel arrangement of the molecular dimers, promoting the formation of ordered liquid crystal phases. libretexts.org

Computational tools such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify these interactions. nih.govresearchgate.net NBO analysis can reveal charge delocalization and hyperconjugative interactions that stabilize the molecular structure. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. nih.govaip.org These maps highlight the electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential, e.g., hydroxyl hydrogen) regions, graphically illustrating the sites most likely to engage in intermolecular electrostatic interactions. nih.govlibretexts.org

Advanced Spectroscopic and Diffraction Characterization Techniques in 3,4 Dihexyloxybenzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3,4-Dihexyloxybenzoic acid by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides detailed information about the number and type of protons in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the protons of the two hexyloxy chains, and the acidic proton of the carboxylic acid group.

The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The proton at position 2, adjacent to the carboxylic acid, and the proton at position 5, between the two ether linkages, show distinct chemical shifts and coupling patterns. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The aliphatic hexyloxy chains give rise to a series of signals. The two methylene groups directly attached to the oxygen atoms (-OCH₂-) are observed as a multiplet around 4.1 ppm. The subsequent methylene groups along the chain appear as multiplets in the upfield region (1.2-1.9 ppm), while the terminal methyl groups (-CH₃) of the hexyl chains typically produce a multiplet around 0.9 ppm.

Detailed ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is presented below researchgate.net:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.43Singlet (broad)1HCarboxylic acid (-COOH)
7.57Singlet1HAromatic (H-2 or H-5)
7.37Singlet1HAromatic (H-5 or H-2)
4.09 - 4.17Multiplet4H-OCH₂- (from both hexyl chains)
1.79 – 1.94Multiplet4H-OCH₂CH₂ - (from both hexyl chains)
1.42 – 1.56Multiplet4H-O(CH₂)₂CH₂ - (from both hexyl chains)
1.27 – 1.42Multiplet8H-(CH₂)₃CH₂CH₂ - (from both hexyl chains)
0.85 – 0.96Multiplet6H-CH₃ (from both hexyl chains)

Note: The original data provided simplified multiplicities for the aromatic protons. In a high-resolution spectrum, these would exhibit doublet and doublet of doublets patterns based on their coupling.

While one-dimensional NMR provides foundational data, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would offer deeper insights into the complex structure of this compound.

COSY (¹H-¹H Correlation): This experiment would definitively establish the connectivity of protons within the hexyl chains. Cross-peaks would be observed between the -OCH₂- protons and their adjacent methylene protons, and sequentially down the entire alkyl chain to the terminal methyl group, confirming the uninterrupted six-carbon chain structure.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is dominated by several key features:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretches: Sharp peaks appear around 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene (-CH₂-) and methyl (-CH₃) groups of the hexyloxy chains.

C=O Stretch: A very strong and sharp absorption peak, characteristic of the carbonyl group in the carboxylic acid, is observed around 1680-1710 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations from the ether linkages and the carboxylic acid group would result in strong bands in the fingerprint region, typically between 1200-1300 cm⁻¹ (asymmetric ether stretch) and 1000-1100 cm⁻¹ (symmetric ether stretch).

FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching and the aliphatic C-H stretching bands are usually strong and well-resolved.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H stretch (Carboxylic Acid)2500-3300 (Broad)FT-IR
Aliphatic C-H stretch2850-2960FT-IR, FT-Raman
C=O stretch (Carboxylic Acid)1680-1710FT-IR
Aromatic C=C stretch1450-1600FT-IR, FT-Raman
Asymmetric C-O-C stretch (Ether)1200-1300FT-IR

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the molecule. For this compound, the absorption of UV light primarily excites the π electrons of the aromatic system. The benzoic acid chromophore, modified by the two electron-donating hexyloxy groups, dictates the absorption profile. These alkoxy groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoic acid.

Research has identified two distinct absorption maxima for this compound, corresponding to π → π* electronic transitions within the substituted benzene ring researchgate.net.

Wavelength (λmax)Molar Absorptivity (ε)Solvent
346 nm6425 L mol⁻¹ cm⁻¹Not Specified
300 nm4942 L mol⁻¹ cm⁻¹Not Specified

X-ray Diffraction Techniques for Solid-State and Bulk Structural Characterization

X-ray diffraction (XRD) is the most powerful technique for determining the arrangement of atoms and molecules in the solid state. It provides direct evidence of the three-dimensional structure and insights into the intermolecular forces that govern crystal packing.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of a crystalline solid. If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide a wealth of information, including:

Unambiguous Molecular Structure: Confirmation of the molecular connectivity, including precise bond lengths, bond angles, and torsion angles.

Conformation: The exact conformation of the flexible hexyloxy chains in the solid state would be revealed.

Crystal Packing: It would elucidate how the molecules are arranged in the crystal lattice. A key feature expected for this molecule is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two separate molecules interact head-to-head.

Intermolecular Interactions: Besides the strong hydrogen bonds, other weaker interactions, such as van der Waals forces between the long alkyl chains and potential π-π stacking of the aromatic rings, would be quantified.

Crystallographic Data: Precise unit cell dimensions, the crystal system (e.g., monoclinic, orthorhombic), and the space group would be determined, providing a unique fingerprint of the crystalline form.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to analyze the crystalline structure of materials. By measuring the angles and intensities of X-rays scattered by the electron clouds of atoms in a crystalline lattice, PXRD provides a unique fingerprint of the solid-state arrangement. For this compound, this technique is indispensable for identifying its specific crystalline form (polymorph), determining unit cell parameters, and assessing sample purity.

In the solid state, benzoic acid derivatives, including those with alkoxy substitutions, typically form centrosymmetric dimers through robust hydrogen bonding between their carboxylic acid groups. researchgate.net These dimeric synthons then arrange into a larger crystal lattice, the packing of which is governed by weaker van der Waals interactions between the aliphatic hexyloxy chains and π-π stacking or C-H···π interactions between the aromatic rings.

The PXRD pattern of a microcrystalline powder sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. The position of these peaks is dictated by the dimensions of the unit cell according to Bragg's Law, while their relative intensities are determined by the arrangement of atoms within that cell. Analysis of this pattern allows for the unambiguous identification of the crystalline phase. Furthermore, variable-temperature PXRD can be employed to study thermally induced phase transitions, identifying the temperatures at which the material may convert from one polymorphic form to another or melt.

To illustrate the type of data obtained, the table below shows representative crystallographic information for a structurally related dialkoxybenzoic acid.

ParameterRepresentative Value (for an analogous compound)Reference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)4.6380 researchgate.net
b (Å)8.0158 researchgate.net
c (Å)17.673 researchgate.net
α (°)81.019 researchgate.net
β (°)85.632 researchgate.net
γ (°)76.935 researchgate.net
Volume (ų)~625 researchgate.net
Molecules per unit cell (Z)2 researchgate.net

This data is for p-n-heptyloxybenzoic acid–p-n-hexyloxybenzoic acid cocrystal and is presented to exemplify the crystallographic parameters determined via diffraction techniques.

Scanning Probe Microscopy (e.g., STM, AFM) for Surface Morphology and Nanoscale Ordering

Scanning Probe Microscopy (SPM) encompasses a family of techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), that are used to image and measure properties of surfaces at the atomic and molecular scale. These methods are exceptionally well-suited for studying the two-dimensional self-assembly of this compound on various substrates, providing direct visualization of its surface morphology and nanoscale ordering.

When a solution of this compound is deposited onto an atomically flat substrate, such as Highly Oriented Pyrolytic Graphite (HOPG), the molecules can spontaneously arrange into a highly ordered self-assembled monolayer (SAM). oxinst.comcolumbia.edu In this process:

STM operates by scanning a sharp conductive tip over a conductive surface at a very small distance. It measures the quantum tunneling current between the tip and the sample, which is sensitive to the local density of electronic states, to generate a topographic image. columbia.edu For molecules like this compound on HOPG, STM can resolve the arrangement of individual molecules, revealing the two-dimensional lattice parameters of the SAM. It can visualize how the aromatic cores and aliphatic chains pack together, often forming lamellar or herringbone structures. asu.edu

AFM uses a sharp tip attached to a flexible cantilever to scan the sample surface. It measures the deflection of the cantilever caused by forces between the tip and the surface (e.g., van der Waals, electrostatic) to create a three-dimensional topographic map. AFM is versatile as it can be used on both conductive and insulating samples and can operate in various environments. It is used to characterize the large-scale morphology of this compound films, including the size and shape of molecular domains, the presence of defects or vacancies in the monolayer, and the coverage of the molecule on the surface.

These studies provide crucial information on the intermolecular forces that drive the self-assembly process, including the hydrogen bonding between carboxylic acid groups and the van der Waals interactions between the hexyloxy chains.

ParameterTypical Observation for Alkoxybenzoic Acid SAMs on GraphiteReference
Technique Scanning Tunneling Microscopy (STM) oxinst.com
Substrate Highly Oriented Pyrolytic Graphite (HOPG) columbia.edu
Molecular Arrangement Formation of large, well-ordered domains ( >100 nm²) asu.edu
Packing Motif Lamellar structures with interdigitated alkyl chains oxinst.com
Primary Interaction Hydrogen bonding between carboxyl groups, van der Waals forces between alkyl chains asu.edu
Defects Domain boundaries, point defects, step-edge pinning aps.org

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure at Interfaces

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique used to determine the elemental composition, chemical state, and electronic structure of the top few nanometers of a material. It involves irradiating a sample with high-energy photons (X-rays for XPS, UV photons for UPS) and measuring the kinetic energy of the electrons that are emitted. This technique is vital for understanding how this compound molecules bond to a substrate and for characterizing the electronic properties of the resulting interface.

X-ray Photoelectron Spectroscopy (XPS) provides information about the core-level electrons and is used to identify the elements present on a surface and their chemical states. For a thin film of this compound, XPS can:

Confirm the presence of Carbon (C) and Oxygen (O).

Distinguish between the different chemical environments of these atoms. The C 1s signal can be deconvoluted into separate peaks corresponding to carbon in the alkyl chains (C-C, C-H), the aromatic ring (C=C), the ether linkage (C-O), and the carboxylic acid group (O-C=O). researchgate.netresearchgate.net Similarly, the O 1s signal can distinguish between the ether oxygen (C-O-C) and the two oxygens in the carboxylic acid group (C=O and C-OH). researchgate.net

Determine the nature of the molecule-substrate bond. For instance, the deprotonation of the carboxylic acid to form a carboxylate upon chemisorption to a metal oxide surface can be clearly identified by shifts in the C 1s and O 1s binding energies. researchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy photons to probe the valence electronic states, which are involved in chemical bonding. osti.gov UPS is used to:

Measure the work function of the surface, both before and after deposition of the molecular layer. The adsorption of molecules like this compound can create an interfacial dipole that modifies the work function, a critical parameter in organic electronic devices.

Determine the energy of the highest occupied molecular orbital (HOMO) relative to the Fermi level of the substrate, providing key information about the energy level alignment at the interface.

Element / OrbitalFunctional GroupExpected Binding Energy (eV)Reference
C 1s C-C, C-H (Alkyl/Aromatic)~285.0 researchgate.netresearchgate.net
C-O (Ether)~286.4 researchgate.net
O-C=O (Carboxyl)~289.0 researchgate.net
O 1s C-O-C (Ether)~533.5 researchgate.net
O=C-OH (Carboxyl)~532.0 / ~533.6 researchgate.net
Valence Band Highest Occupied MO (HOMO)Typically 4-6 eV below Fermi Level (Substrate Dependent) osti.gov

Note: Binding energies are approximate and can shift based on chemical environment, molecular orientation, and substrate interaction.

Future Research Directions and Emerging Applications of 3,4 Dihexyloxybenzoic Acid

Development of Multifunctional Materials with Tunable Properties

The development of "smart" materials that can respond to external stimuli is a cornerstone of modern materials science. 3,4-Dihexyloxybenzoic acid, with its potential for exhibiting thermo-responsive and photo-responsive behavior, is a promising candidate for the creation of such multifunctional materials.

The alkoxy chains of this compound play a crucial role in its liquid crystalline behavior, which is inherently sensitive to temperature changes. nih.gov The transition between different mesophases (e.g., nematic, smectic) or from a liquid crystalline phase to an isotropic liquid phase can be precisely controlled by temperature. nih.gov This thermo-responsive behavior can be harnessed to create materials with tunable optical properties, such as birefringence and refractive indices. researchgate.net For instance, thin films of materials incorporating this compound could be developed to act as temperature sensors or optical switches.

Furthermore, the aromatic core of this compound provides a scaffold for the incorporation of photo-responsive moieties, such as azobenzene (B91143) units. mdpi.com Azobenzene derivatives are known to undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light. mdpi.com By chemically modifying this compound to include such photo-switchable groups, it is possible to create materials whose properties can be modulated by light. This could lead to the development of light-driven actuators, optical data storage systems, and photo-controlled drug delivery vehicles. mdpi.comresearchgate.net

PropertyStimulusPotential Application
Optical BirefringenceTemperatureTemperature Sensors, Optical Switches
Refractive IndexTemperatureTunable Lenses, Light Modulators
Shape/ConformationLight (with modification)Light-Driven Actuators, Photo-controlled Release Systems
Data StorageLight (with modification)High-Density Optical Data Storage

Integration into Hybrid Organic-Inorganic Composite Systems

Hybrid organic-inorganic materials combine the desirable properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., durability, thermal stability). The carboxylic acid group of this compound provides a convenient anchor point for integration into inorganic networks, such as silica (B1680970) or titania, through techniques like the sol-gel process. mdpi.com

The incorporation of this compound into these composite systems can impart its unique liquid crystalline and stimuli-responsive properties to the final material. For example, dispersing this compound within a porous silica matrix could lead to the creation of sensors where the alignment of the liquid crystal molecules, and thus the optical properties of the material, changes in response to the presence of specific analytes.

Moreover, the self-assembly properties of this compound can be utilized to template the growth of the inorganic phase, leading to the formation of highly ordered nanostructures. These structured hybrid materials could find applications in areas such as catalysis, separation membranes, and low-dielectric-constant materials for microelectronics.

Hybrid System ComponentFunction of this compoundPotential Application
Silica (SiO2) MatrixLiquid Crystalline Ordering, Stimuli-ResponsivenessChemical Sensors, Tunable Photonic Materials
Titania (TiO2) NanoparticlesSurface Functionalization, Enhanced DispersionPhotocatalysts with Controlled Reactivity
Layered Double HydroxidesIntercalation, Anion ExchangeControlled Release Systems, Functional Fillers

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While traditional methods for the synthesis of benzoic acid derivatives are well-established, future research will likely focus on the development of more efficient, sustainable, and environmentally friendly synthetic routes for this compound.

Microwave-assisted synthesis represents a promising alternative to conventional heating methods. ed.govhartleygroup.org This technique can significantly reduce reaction times, improve yields, and often leads to cleaner products, thereby minimizing the need for extensive purification steps. hartleygroup.org The application of microwave-assisted nucleophilic substitution reactions for the synthesis of alkoxybenzoic acids has been demonstrated and could be optimized for the production of this compound. ed.gov

From a sustainability perspective, the use of renewable feedstocks is a key goal. Lignin (B12514952), a complex polymer found in plant cell walls, is a rich source of aromatic compounds, including benzoic acid derivatives. rsc.org Research into the valorization of lignin could lead to biocatalytic or chemocatalytic pathways for the production of precursors to this compound, reducing our reliance on petrochemical sources. rsc.org Additionally, microbial synthesis offers another green alternative. Engineered microorganisms could be designed to produce 4-hydroxybenzoic acid or other key intermediates from simple sugars, which could then be chemically converted to the final product. nih.gov

Synthetic ApproachAdvantages
Microwave-Assisted SynthesisReduced reaction times, Improved yields, Higher purity
Lignin ValorizationUtilization of renewable feedstock, Potential for diverse aromatic precursors
Microbial SynthesisUse of renewable resources (e.g., glucose), Milder reaction conditions

Role in Advanced Optoelectronic and Soft Robotic Technologies

The unique properties of this compound make it a compelling candidate for use in cutting-edge technologies like optoelectronics and soft robotics.

In the field of optoelectronics, the liquid crystalline nature of this compound is of particular interest. nih.gov Liquid crystals are already widely used in display technologies, and their application in other areas such as optical sensors, modulators, and solar cells is an active area of research. nih.gov The ability to control the alignment of this compound molecules with electric or magnetic fields allows for the manipulation of light, which is the fundamental principle behind many optoelectronic devices. researchgate.net Its photoluminescent properties could also be exploited in the development of organic light-emitting diodes (OLEDs). nih.gov

Soft robotics is an emerging field that focuses on the creation of flexible and adaptable robots. Liquid crystal elastomers (LCEs), which are materials that combine the properties of liquid crystals and elastomers, are being explored as artificial muscles for soft robots. harvard.edu These materials can undergo significant shape changes in response to stimuli like heat or light. harvard.edu this compound, as a liquid crystalline compound, could be a key component in the design of novel LCEs. Furthermore, the carboxylic acid group could be used to create pH-responsive hydrogels, which can also be utilized as actuators in soft robotic systems. researchgate.net

TechnologyRole of this compoundPotential Device/Application
OptoelectronicsLiquid Crystalline Properties, Optical AnisotropyOptical Sensors, Light Modulators, OLEDs
Soft RoboticsComponent of Liquid Crystal Elastomers, pH-ResponsivenessArtificial Muscles, Stimuli-Responsive Actuators

Q & A

Basic Research Questions

Q. How can synthetic routes for 3,4-dihexyloxybenzoic acid be optimized for high purity and yield?

  • Methodological Answer : Alkylation of 3,4-dihydroxybenzoic acid with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization involves controlling reaction time, temperature, and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) can enhance purity. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .

Q. What analytical parameters are critical for detecting this compound using HPLC?

  • Methodological Answer : Key parameters include:

  • Mobile phase composition : 20% acetonitrile in phosphate buffer (pH 3.0) with ion-pair reagents (e.g., sodium octyl sulfate) to improve peak resolution .
  • Detection wavelength : ~246 nm (based on UV absorbance of benzoic acid derivatives) .
  • Column selection : Reverse-phase C18 columns (e.g., Inertsil ODS-3, 4.6 × 150 mm, 5 μm) provide optimal retention .
  • Validation requires spike-and-recovery tests in relevant matrices (e.g., urine or synthetic solutions) to confirm ≥95% accuracy .

Q. How can solubility and stability of this compound be characterized for in vitro studies?

  • Methodological Answer : Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 2–9) via saturation shake-flask method. Stability studies involve:

  • Thermal stability : Heating at 25–80°C for 24–72 hours, followed by HPLC analysis.
  • Photostability : Exposure to UV/visible light (300–800 nm) in quartz cuvettes.
  • Data interpretation requires kinetic modeling (e.g., Arrhenius plots for degradation rates) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the biological activity of this compound?

  • Methodological Answer : Compare analogs (e.g., 3,4-dimethyl vs. 3,4-dihexyloxy derivatives) using:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
  • Antioxidant activity : DPPH radical scavenging and FRAP assays .
  • Structure-activity relationships (SAR) : Correlate lipophilicity (logP values) with bioactivity. Longer alkyl chains may enhance membrane permeability but reduce aqueous solubility .

Q. What experimental designs address contradictions in chromatographic data for this compound quantification?

  • Methodological Answer : Discrepancies often arise from:

  • Ion-pair reagent selection : Sodium octyl sulfate (SOS) vs. sodium dodecyl sulfate (SDS) alters retention times (Fig. 3 in ).
  • Mobile phase pH : Optimal pH 3.0 minimizes peak tailing (Fig. 1 in ).
  • Resolution requires factorial design experiments (e.g., varying pH, acetonitrile %, and ion-pair concentration) and ANOVA to identify dominant factors .

Q. How can pharmacokinetic studies be designed to evaluate this compound metabolism in vivo?

  • Methodological Answer :

  • Animal models : Administer this compound (oral/i.v.) to rodents; collect plasma/urine at timed intervals.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation, sulfation) .
  • Data analysis : Compartmental modeling (e.g., WinNonlin) to calculate AUC, t₁/₂, and clearance rates. Correlate urinary excretion with dose (as done for 3,4-DMHA in occupational exposure studies) .

Q. What strategies mitigate interference from matrix effects in biological samples during this compound analysis?

  • Methodological Answer :

  • Sample pretreatment : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) reduces contaminants .
  • Internal standards : Deuterated analogs (e.g., this compound-d₄) correct for ionization variability in LC-MS .
  • Matrix-matched calibration : Prepare standards in analyte-free biological fluid (e.g., urine) to account for ion suppression/enhancement .

Data Interpretation and Validation

Q. How should researchers reconcile conflicting data on the antioxidant mechanisms of this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, oxidant concentration). Standardize protocols:

  • ROS scavenging : Use H₂O₂-induced oxidative stress in HepG2 cells with DCFH-DA fluorescence .
  • Enzyme modulation : Measure SOD, catalase, and glutathione peroxidase activity in tissue homogenates .
  • Statistical validation via Bland-Altman plots or Deming regression ensures methodological consistency .

Q. What validation criteria are essential for establishing this compound as a biomarker in exposure studies?

  • Methodological Answer : Follow WHO guidelines:

  • Specificity : No cross-reactivity with structurally similar metabolites (e.g., 3,4-DMHA) .
  • Sensitivity : Limit of detection (LOD) ≤0.1 μg/mL via HPLC .
  • Temporal stability : Consistent urinary recovery over 24–72 hours post-exposure .

Notes

  • Evidence Limitations : Direct data on this compound are scarce; methodologies are extrapolated from analogs (e.g., 3,4-DMHA, 3,4-dihydroxybenzoic acid).
  • Methodological Rigor : Cross-validate findings using orthogonal techniques (e.g., NMR for structure confirmation, LC-MS for quantification).
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and ensure IRB approval for human biomarker research .

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